4-(Methoxycarbonyl)-2-nitrobenzoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, methoxycarbonyl, and carboxylic acid groups would significantly influence its structure .Chemical Reactions Analysis
Again, while specific reactions involving “4-(Methoxycarbonyl)-2-nitrobenzoic acid” are not available, compounds with similar structures can undergo a variety of reactions. For example, the nitro group can participate in reduction reactions, the carboxylic acid group can participate in acid-base reactions, and the methoxycarbonyl group can participate in reactions involving esters .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carboxylic acid group could make this compound soluble in polar solvents .Scientific Research Applications
Solubility and Partition Coefficients
4-(Methoxycarbonyl)-2-nitrobenzoic acid is referenced in studies exploring solubility and partition coefficients. For example, its solubility in 2-methoxyethanol and other solvents has been a subject of investigation. These studies provide insights into the physicochemical properties of compounds like this compound, which is important for various applications in chemical and pharmaceutical research (Hart et al., 2015).
Photochemical Studies
This compound has also been involved in photochemical studies. For instance, research on photochemical decomposition reactions of related compounds provides understanding of their behavior under different light conditions. This knowledge is crucial for applications in fields like photodynamic therapy and photochemistry (Franzke & Wokaun, 1992).
Synthesis and Structural Analysis
In another study, researchers explored the thermal decarboxylation of related compounds, yielding products like methyl-2,4-dimethoxysalicylate, which might have potential anti-tumor properties. This highlights the role of this compound in the synthesis of medically relevant compounds (Dabbagh et al., 2004).
Mechanism of Action
Future Directions
The future directions for studying this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on drug development and clinical trials. Alternatively, if it’s a useful reactant in a particular chemical reaction, future research could focus on optimizing that reaction .
Properties
IUPAC Name |
4-methoxycarbonyl-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c1-16-9(13)5-2-3-6(8(11)12)7(4-5)10(14)15/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULISSQANNKDCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619858 | |
Record name | 4-(Methoxycarbonyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55737-66-1 | |
Record name | 4-(Methoxycarbonyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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